molecular formula C10H9N3OS2 B5721380 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide

2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide

Cat. No.: B5721380
M. Wt: 251.3 g/mol
InChI Key: JBOGIULJDVDVQV-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide typically involves the reaction of 2-thienylamine with thiosemicarbazide to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiadiazole derivatives with various functional groups attached.

Scientific Research Applications

2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions can enhance its binding affinity to target molecules.

Comparison with Similar Compounds

2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide can be compared with other similar compounds, such as:

    2-methyl-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

    2-methyl-N-[5-(2-pyridyl)-1,3,4-thiadiazol-2-yl]acrylamide: Contains a pyridine ring instead of a thiophene ring.

    2-methyl-N-[5-(2-phenyl)-1,3,4-thiadiazol-2-yl]acrylamide: Features a phenyl ring in place of the thiophene ring.

The uniqueness of this compound lies in the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-methyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS2/c1-6(2)8(14)11-10-13-12-9(16-10)7-4-3-5-15-7/h3-5H,1H2,2H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOGIULJDVDVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=NN=C(S1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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